molecular formula C22H29N5O B11247849 Cyclopentyl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone

Cyclopentyl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11247849
M. Wt: 379.5 g/mol
InChI Key: ZJQXSDDPKCETBT-UHFFFAOYSA-N
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Description

2-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopentanecarbonyl group, and the attachment of the pyrimidine moiety. Common reagents used in these reactions include cyclopentanecarbonyl chloride, piperazine, and various pyrimidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to changes in cellular function. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-6-METHYL-N-(4-CHLOROPHENYL)PYRIMIDIN-4-AMINE
  • 2-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-6-METHYL-N-(4-FLUOROPHENYL)PYRIMIDIN-4-AMINE

Uniqueness

The uniqueness of 2-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

cyclopentyl-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N5O/c1-16-7-9-19(10-8-16)24-20-15-17(2)23-22(25-20)27-13-11-26(12-14-27)21(28)18-5-3-4-6-18/h7-10,15,18H,3-6,11-14H2,1-2H3,(H,23,24,25)

InChI Key

ZJQXSDDPKCETBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4CCCC4

Origin of Product

United States

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